Cas no 906780-83-4 (5-Chloro-2-(3-methoxyphenyl)-1H-indole)

5-Chloro-2-(3-methoxyphenyl)-1H-indole is a substituted indole derivative with potential applications in pharmaceutical and chemical research. Its structure features a chloro substituent at the 5-position and a 3-methoxyphenyl group at the 2-position of the indole core, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of receptor-targeting agents or enzyme inhibitors. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its utility in diverse synthetic pathways. High purity and stability ensure reliable performance in research applications.
5-Chloro-2-(3-methoxyphenyl)-1H-indole structure
906780-83-4 structure
Product Name:5-Chloro-2-(3-methoxyphenyl)-1H-indole
CAS No:906780-83-4
MF:C15H12ClNO
MW:257.714882850647
MDL:MFCD05224112
CID:4719393
Update Time:2025-06-13

5-Chloro-2-(3-methoxyphenyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-(3-methoxyphenyl)-1H-indole
    • 5-Chloro-2-(3-methoxyphenyl)-1H-indole
    • MDL: MFCD05224112
    • Inchi: 1S/C15H12ClNO/c1-18-13-4-2-3-10(8-13)15-9-11-7-12(16)5-6-14(11)17-15/h2-9,17H,1H3
    • InChI Key: FRXVACMGEBEXKA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C1C=CC=C(C=1)OC)N2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Topological Polar Surface Area: 25

5-Chloro-2-(3-methoxyphenyl)-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C386875-2.5mg
5-Chloro-2-(3-Methoxyphenyl)-1h-Indole
906780-83-4
2.5mg
$ 50.00 2022-06-06
TRC
C386875-5mg
5-Chloro-2-(3-Methoxyphenyl)-1h-Indole
906780-83-4
5mg
$ 65.00 2022-06-06
TRC
C386875-25mg
5-Chloro-2-(3-Methoxyphenyl)-1h-Indole
906780-83-4
25mg
$ 135.00 2022-06-06
OTAVAchemicals
1201607-100MG
5-chloro-2-(3-methoxyphenyl)-1H-indole
906780-83-4 95%
100MG
$114 2023-07-05
A2B Chem LLC
AO84131-100mg
5-chloro-2-(3-methoxyphenyl)-1H-indole
906780-83-4 95%
100mg
$327.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1628677-100mg
5-Chloro-2-(3-methoxyphenyl)-1H-indole
906780-83-4 98%
100mg
¥1842.00 2024-04-25

Additional information on 5-Chloro-2-(3-methoxyphenyl)-1H-indole

Professional Introduction to 5-Chloro-2-(3-methoxyphenyl)-1H-indole (CAS No. 906780-83-4)

5-Chloro-2-(3-methoxyphenyl)-1H-indole, identified by its Chemical Abstracts Service (CAS) number 906780-83-4, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aromatic molecule has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive study in medicinal chemistry and drug discovery.

The structural framework of 5-Chloro-2-(3-methoxyphenyl)-1H-indole consists of an indole core, which is a well-known scaffold in the development of various therapeutic agents. The presence of a chlorine substituent at the 5-position and a methoxy group at the 3-position of the phenyl ring attached to the indole ring enhances its chemical reactivity and biological profile. This specific arrangement of functional groups makes it a versatile intermediate for synthesizing more complex molecules with tailored pharmacological properties.

In recent years, there has been a surge in research focused on indole derivatives due to their demonstrated efficacy in various therapeutic applications. The indole moiety is particularly noteworthy for its role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Among these derivatives, 5-Chloro-2-(3-methoxyphenyl)-1H-indole has shown promise as a precursor for compounds that exhibit potent inhibitory effects on certain enzymes and receptors.

One of the most compelling aspects of 5-Chloro-2-(3-methoxyphenyl)-1H-indole is its potential application in the development of novel anticancer agents. Studies have indicated that indole derivatives can interfere with critical signaling pathways involved in tumor growth and survival. The chlorine atom at the 5-position of the indole ring enhances electrophilicity, facilitating nucleophilic substitution reactions that can be exploited to create bioactive molecules. Similarly, the methoxy group on the phenyl ring contributes to hydrophobic interactions, influencing the compound's solubility and bioavailability.

The pharmacological activity of 5-Chloro-2-(3-methoxyphenyl)-1H-indole has been explored in several preclinical studies. Researchers have investigated its interaction with various targets, including kinases, transcription factors, and other enzymes implicated in cancer progression. Preliminary findings suggest that this compound may exhibit inhibitory effects on specific kinases that are overexpressed in certain types of cancer, potentially leading to the development of targeted therapies.

In addition to its anticancer potential, 5-Chloro-2-(3-methoxyphenyl)-1H-indole has also been studied for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cancer, arthritis, and cardiovascular disorders. The ability of indole derivatives to modulate inflammatory pathways has made them attractive candidates for therapeutic intervention. The unique structural features of 5-Chloro-2-(3-methoxyphenyl)-1H-indole, particularly the presence of both chloro and methoxy substituents, may contribute to its ability to interact with inflammatory mediators and regulate immune responses.

The synthesis of 5-Chloro-2-(3-methoxyphenyl)-1H-indole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by functional group transformations such as chlorination and methylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials.

The pharmacokinetic properties of 5-Chloro-2-(3-methoxyphenyl)-1H-indole are also subjects of interest in drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to determine its suitability for therapeutic use. Preclinical studies have begun to address these aspects, providing valuable insights into how this compound behaves within biological systems.

In conclusion, 5-Chloro-2-(3-methoxyphenyl)-1H-indole (CAS No. 906780-83-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new applications for indole derivatives, compounds like this are likely to play a crucial role in addressing some of the most pressing challenges in medicine today.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.